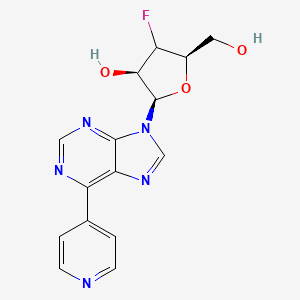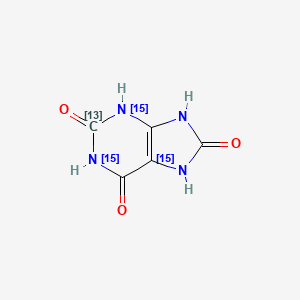
7,9-dihydro-3H-purine-2,6,8-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Uric acid can be synthesized through the oxidation of xanthine by the enzyme xanthine oxidase . In the laboratory, it can be prepared by suspending dried chicken manure in water, adding calcium hydroxide, and adjusting the pH with nitric acid to precipitate uric acid .
Industrial Production Methods
Industrial production of uric acid involves similar methods, often using biological sources and chemical treatments to extract and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
Uric acid undergoes various chemical reactions, including:
Oxidation: Uric acid can be oxidized to allantoin by uricase.
Reduction: It can be reduced to xanthine and hypoxanthine.
Substitution: Uric acid can react with bases to form salts, such as sodium urate.
Common Reagents and Conditions
Oxidation: Xanthine oxidase is commonly used for oxidation reactions.
Reduction: Reducing agents like hydrogen or metal catalysts can be used.
Substitution: Bases like sodium hydroxide are used to form salts.
Major Products
Oxidation: Allantoin.
Reduction: Xanthine and hypoxanthine.
Substitution: Sodium urate.
Aplicaciones Científicas De Investigación
Uric acid has various applications in scientific research:
Chemistry: Used as a standard for calibrating instruments and studying purine metabolism.
Biology: Studied for its role in oxidative stress and antioxidant properties.
Medicine: Investigated for its involvement in gout and kidney stone formation.
Industry: Used in the production of certain pharmaceuticals and as a reagent in biochemical assays.
Mecanismo De Acción
Uric acid exerts its effects primarily through its role as an antioxidant. It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage . It also influences the expression of certain proteins involved in inflammation and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Xanthine: A precursor to uric acid in purine metabolism.
Hypoxanthine: Another precursor in the purine degradation pathway.
Allantoin: A product of uric acid oxidation.
Uniqueness
Uric acid is unique due to its dual role as both a waste product and an antioxidant. Unlike other purines, it accumulates in the body and can form crystals, leading to conditions like gout .
Propiedades
Fórmula molecular |
C5H4N4O3 |
|---|---|
Peso molecular |
172.08 g/mol |
Nombre IUPAC |
7,9-dihydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i5+1,6+1,8+1,9+1 |
Clave InChI |
LEHOTFFKMJEONL-CIKYWDRWSA-N |
SMILES isomérico |
C12=C(NC(=O)[15NH]1)[15NH][13C](=O)[15NH]C2=O |
SMILES canónico |
C12=C(NC(=O)N1)NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


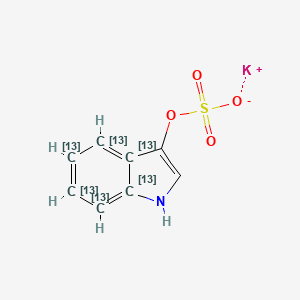
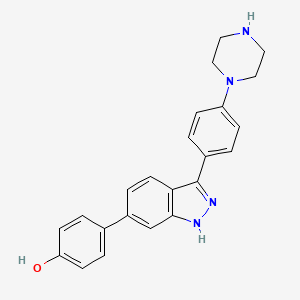
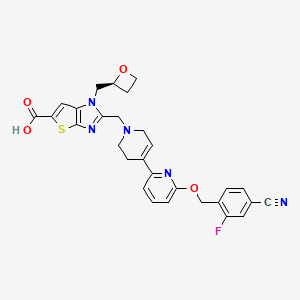
![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410452.png)
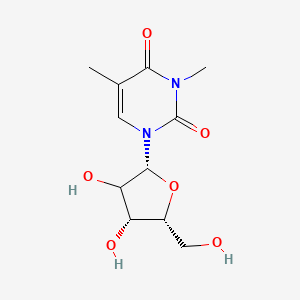
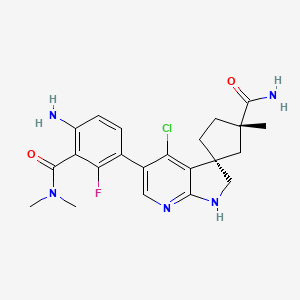
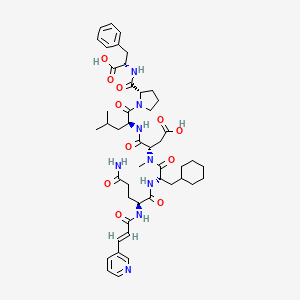

![(2R)-2-amino-6-[3-[6-[5-[(E)-2-carboxy-2-cyanoethenyl]thiophen-2-yl]-3,4-dihydro-2H-quinolin-1-yl]propanoylamino]hexanoic acid;hydrochloride](/img/structure/B12410493.png)
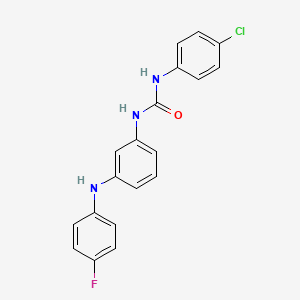
![N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12410499.png)


